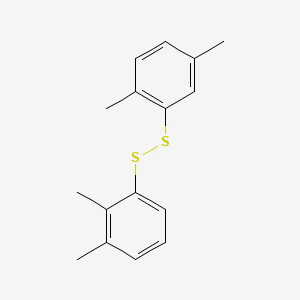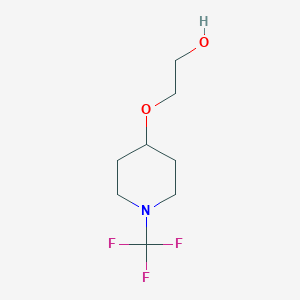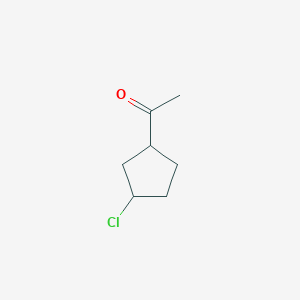![molecular formula C21H30O2 B13961960 (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al is an organic compound with a complex structure It features a naphthalene core with multiple substituents, including a butenal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al typically involves multi-step organic reactions. Common steps might include:
Formation of the naphthalene core: This could involve cyclization reactions.
Introduction of substituents: Functional groups such as the n-propyloxy group might be added through substitution reactions.
Formation of the butenal group: This could be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the butenal group.
Reduction: Reduction reactions could target the double bonds or carbonyl groups.
Substitution: Various substituents on the naphthalene core could be replaced through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a good candidate for studying various organic reactions.
Biology and Medicine
Drug development: Compounds with similar structures are often explored for their potential as pharmaceuticals.
Biological assays: It might be used in assays to study enzyme interactions or cellular responses.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Catalysis: It might serve as a catalyst or catalyst precursor in industrial processes.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and their interactions with reagents.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-methoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with a methoxy group instead of n-propyloxy.
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-ethoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with an ethoxy group.
Uniqueness
The presence of the n-propyloxy group might confer unique reactivity or biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C21H30O2 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(Z)-3-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)but-2-enal |
InChI |
InChI=1S/C21H30O2/c1-7-12-23-19-14-18-17(13-16(19)15(2)8-11-22)20(3,4)9-10-21(18,5)6/h8,11,13-14H,7,9-10,12H2,1-6H3/b15-8- |
Clave InChI |
PLRKLUBDNPSNCP-NVNXTCNLSA-N |
SMILES isomérico |
CCCOC1=CC2=C(C=C1/C(=C\C=O)/C)C(CCC2(C)C)(C)C |
SMILES canónico |
CCCOC1=CC2=C(C=C1C(=CC=O)C)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
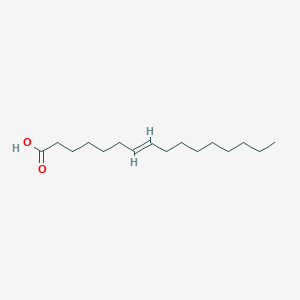
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)

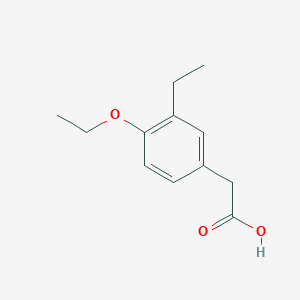
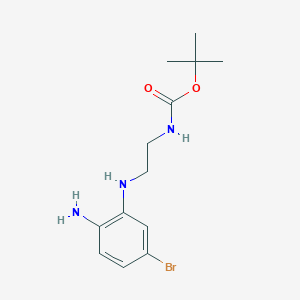

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
